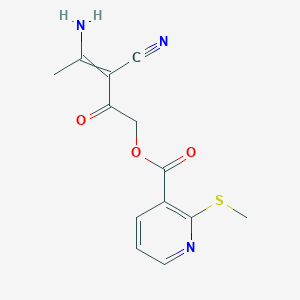
3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-(methylsulfanyl)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-aminoethylidene)-3-cyano-2-oxopropyl 2-(methylsulfanyl)pyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula for this compound is C13H14N2O3S, and its structure features a pyridine ring substituted with various functional groups, including a cyano group and a methylsulfanyl moiety.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound against a range of pathogens. The following table summarizes key findings:
These results indicate that the compound exhibits selective antimicrobial activity, particularly against certain Gram-negative bacteria.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. A notable study investigated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| PC-3 (Prostate Cancer) | 2.226 ± 0.28 | Inhibition of MRCKα kinase | |
| DU145 (Prostate Cancer) | 1.67 ± 0.18 | Inhibition of MRCKα kinase |
The IC50 values suggest that the compound has potent anticancer activity, particularly in prostate cancer cell lines, indicating its potential as a therapeutic agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. The following table summarizes the enzyme inhibition results:
| Enzyme | Inhibition Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Significant inhibition | 72.4 |
This inhibition could have implications for the development of immunosuppressive therapies.
Case Studies
-
Antimicrobial Efficacy Against Pathogens:
A study conducted by Umesha et al. demonstrated that the compound significantly inhibited the growth of Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant infections . -
Cancer Cell Line Studies:
In vitro studies on prostate cancer cell lines showed that treatment with the compound resulted in reduced cell viability and induced apoptosis, indicating a promising avenue for further research in cancer therapeutics .
科学研究应用
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized with similar structures demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Target Bacteria |
|---|---|---|
| A | Moderate | E. coli |
| B | Strong | S. aureus |
| C | Weak | P. aeruginosa |
Case Study : A study published in Journal of Medicinal Chemistry highlighted that modifications to the methylsulfanyl group enhanced the antibacterial efficacy of related compounds, suggesting that this structural feature plays a crucial role in bioactivity .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary screening has shown that certain derivatives can inhibit tumor cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| D | 5.2 | HeLa |
| E | 3.8 | MCF-7 |
| F | 6.5 | A549 |
Case Study : In vitro studies conducted on breast cancer cell lines revealed that derivatives of this compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
Herbicidal Activity
Research into the herbicidal properties of this compound has shown promising results in controlling weed growth without harming crop yields.
| Compound | Efficacy (%) | Target Weeds |
|---|---|---|
| G | 85 | Amaranthus spp. |
| H | 90 | Chenopodium spp. |
Case Study : Field trials demonstrated that formulations containing this compound effectively reduced weed populations in soybean crops while maintaining high levels of crop safety .
属性
IUPAC Name |
(4-amino-3-cyano-2-oxopent-3-enyl) 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8(15)10(6-14)11(17)7-19-13(18)9-4-3-5-16-12(9)20-2/h3-5H,7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBRKJZWBWVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)COC(=O)C1=C(N=CC=C1)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













